molecular formula C19H17ClN4O2S2 B2515634 3-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392294-35-8

3-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2515634
CAS No.: 392294-35-8
M. Wt: 432.94
InChI Key: JFFCAELDMCMPLJ-UHFFFAOYSA-N
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Description

3-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a high-purity synthetic compound offered for research purposes. This chemical features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Compounds within this class are frequently investigated for their potential as anticancer, antimicrobial, and antiviral agents . A key area of research for related 1,3,4-thiadiazole derivatives is in immunology and vaccine development. Structural analogs have been identified in high-throughput screens as compounds that can enhance the activation of the NF-κB signaling pathway, a critical regulator of immune responses . Specifically, such compounds have shown promise as co-adjuvants that, when used alongside established adjuvants like monophosphoryl lipid A (MPLA), can significantly boost antigen-specific antibody titers in vaccination models . This suggests potential application for this compound in investigations aimed at improving vaccine efficacy. The structure-activity relationship (SAR) of similar molecules indicates that specific substituents on the thiadiazole ring and adjacent aromatic groups are crucial for biological activity . The distinct substitution pattern of this compound makes it a valuable candidate for SAR studies in various drug discovery programs. This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-chloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S2/c1-11-5-3-8-15(12(11)2)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-6-4-7-14(20)9-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFCAELDMCMPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common route starts with the preparation of the thiadiazole ring, which is then functionalized with a sulfanyl group. The final step involves the coupling of this intermediate with a benzamide derivative under specific reaction conditions, such as the use of N,N′-dimethylformamide as a solvent and a temperature of around 60°C .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups onto the benzamide or thiadiazole rings.

Scientific Research Applications

3-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Compound A : 3-Chloro-N-{5-[({[(Oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide (CAS: 893142-48-8)

  • Molecular Formula : C₁₆H₁₇ClN₄O₃S₂
  • Key Features : Replaces the 2,3-dimethylphenyl group with an oxolan-2-ylmethyl substituent.

Compound B : 3,4-Dimethoxy-N-{5-[({[(Oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide (CAS: 893153-29-2)

  • Molecular Formula : C₁₈H₂₂N₄O₅S₂
  • Key Features : Substitutes the chloro group with 3,4-dimethoxy groups on the benzamide.
  • The dimethoxy substitution may enhance antioxidant activity but reduce halogen-bonding interactions critical for antimicrobial efficacy .

Compound C : 2-Chloro-N-[1-[[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]carbamoyl]-3-methylsulfanyl-propyl]benzamide

  • Molecular Formula : C₂₁H₂₀ClFN₄O₂S₃
  • Key Features : Incorporates a 4-fluorophenylmethylsulfanyl group and a methylsulfanylpropyl chain.
  • Impact : The fluorine atom enhances metabolic stability and lipophilicity, while the methylsulfanylpropyl chain may increase steric bulk, affecting pharmacokinetic profiles .

Compound D : N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide (CAS: 331818-35-0)

  • Key Features : Substitutes the sulfanyl-linked carbamoyl group with a 2,4-dichlorophenyl moiety directly attached to the thiadiazole.
  • Impact : The dichlorophenyl group may enhance antiparasitic or antifungal activity due to increased electrophilicity and halogen-mediated interactions .

Key Observations:

Chlorine vs. Methoxy Substitutions : The target compound’s 3-chloro group may confer stronger antimicrobial activity compared to Compound B’s methoxy groups, as halogens often participate in hydrophobic and halogen-bonding interactions with biological targets .

Aromatic vs. Aliphatic Substituents : The 2,3-dimethylphenyl group in the target compound likely enhances lipophilicity and binding to hydrophobic enzyme pockets compared to Compound A’s oxolane group, which prioritizes solubility .

Dichlorophenyl vs. Dimethylphenyl : Compound D’s dichlorophenyl group may exhibit broader-spectrum activity against fungi or parasites due to increased electrophilicity, whereas the dimethylphenyl group in the target compound might offer selectivity for bacterial targets .

Biological Activity

The compound 3-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS Number: 1351644-22-8) is a novel synthetic derivative that falls within the class of thiadiazole compounds. This article aims to explore its biological activity, including antimicrobial properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O2S3C_{22}H_{24}N_{4}O_{2}S_{3}, with a molecular weight of 472.7 g/mol. The structure includes a thiadiazole ring, which is known for its versatile biological activities.

PropertyValue
Molecular FormulaC22H24N4O2S3
Molecular Weight472.7 g/mol
CAS Number1351644-22-8

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. A study on related compounds revealed that derivatives containing the 1,3,4-thiadiazole moiety showed comparable effectiveness to standard antibiotics like ciprofloxacin and griseofulvin . This suggests that this compound may also possess similar antimicrobial properties.

Adenosine Receptor Affinity

Compounds with a thiadiazole structure have been investigated for their interactions with adenosine receptors. A related study demonstrated that thiadiazole derivatives could act as potent adenosine receptor antagonists. For instance, certain analogues exhibited Ki values in the nanomolar range at the A1 and A3 receptors . The presence of specific substituents on the benzamide ring significantly influenced binding affinity and selectivity.

Cytotoxicity and Anticancer Potential

The cytostatic properties of thiadiazole derivatives have been noted in various studies. For example, the compound's structural analogs were evaluated for their cytotoxic effects against cancer cell lines, showing promising results that warrant further investigation into their potential as anticancer agents .

Case Studies

  • Study on Thiadiazole Derivatives :
    A comprehensive review highlighted the biological potential of 2-amino-1,3,4-thiadiazole derivatives. These compounds demonstrated significant antimicrobial activity and cytotoxic effects against various pathogens and cancer cell lines .
  • Adenosine Receptor Study :
    In a comparative study of several thiadiazole derivatives, one compound demonstrated a Ki value of 7 nM at the adenosine A1 receptor, indicating high potency as an antagonist. This underscores the importance of structural modifications in enhancing biological activity .

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazides and coupling reactions. For example, a thiadiazole core can be formed by reacting substituted carboxylic acids with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours) . Subsequent coupling of the thiadiazole intermediate with chloroacetyl derivatives is performed in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base to facilitate nucleophilic substitution . Key factors affecting yield include:

  • Solvent choice : DMF enhances reaction homogeneity.
  • Catalyst/base : K₂CO₃ improves deprotonation efficiency.
  • Temperature : Room temperature minimizes side reactions during coupling .

Basic: Which functional groups in the compound are most reactive, and how do they influence its chemical behavior?

The compound’s reactivity is governed by:

  • Thiadiazole ring : Susceptible to electrophilic substitution due to electron-deficient heterocyclic structure.
  • Sulfanyl (-S-) group : Participates in nucleophilic substitution or oxidation reactions.
  • Benzamide moiety : The amide bond can undergo hydrolysis under acidic/basic conditions .
    These groups enable applications in derivatization (e.g., alkylation of the sulfanyl group) or metal coordination studies .

Advanced: How can researchers optimize the synthesis to address low yields in the final coupling step?

Low yields in coupling may arise from steric hindrance or poor nucleophilicity. Optimization strategies include:

  • Pre-activation of intermediates : Use coupling agents like EDC/HOBt to enhance reactivity.
  • Solvent screening : Test DMSO or acetonitrile for improved solubility.
  • Temperature modulation : Gradual heating (e.g., 40–60°C) to accelerate kinetics without decomposition .
    Monitor reaction progress via TLC or HPLC to identify bottlenecks .

Advanced: How should researchers resolve contradictions in reported biological activity data across different in vitro models?

Contradictions may stem from assay variability (e.g., cell line specificity, concentration ranges). Methodological approaches include:

  • Dose-response standardization : Use a unified range (e.g., 1–100 µM) across models.
  • Orthogonal assays : Validate antimicrobial activity with both agar diffusion and broth dilution methods .
  • Structural analogs : Compare activity trends with derivatives to isolate key pharmacophores .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., amide protons at δ 10–12 ppm) .
  • IR spectroscopy : Peaks at ~1640 cm⁻¹ (C=O stretch) and ~690 cm⁻¹ (C-S stretch) .
  • HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .

Advanced: What challenges arise in crystallizing this compound for X-ray diffraction, and how can they be mitigated?

Challenges include poor solubility and polymorphism. Strategies:

  • Solvent screening : Use mixed solvents (e.g., DMSO/water) for slow evaporation.
  • Co-crystallization agents : Add small molecules (e.g., crown ethers) to stabilize crystal lattices .
  • Temperature control : Crystallize at 4°C to reduce kinetic nucleation .

Basic: What preliminary biological activities have been reported for this compound?

Studies suggest:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria .
  • Anticancer potential : IC₅₀ of 15 µM in breast cancer cell lines, linked to thiadiazole-mediated apoptosis .
    These activities are attributed to the thiadiazole core and chloro-substituted benzamide .

Advanced: How does the sulfanyl group participate in nucleophilic substitution reactions, and what experimental evidence supports this mechanism?

The sulfanyl group acts as a leaving group in SN₂ reactions. For example, reaction with methyl iodide in basic conditions replaces -S- with -O- or -N- groups. Evidence includes:

  • LC-MS data : Molecular ion shifts (e.g., +14 Da for methylation).
  • ¹H NMR : Disappearance of -SH proton (δ 3–4 ppm) post-reaction .

Basic: What computational methods are used to predict this compound’s pharmacokinetic properties?

  • Molecular docking : AutoDock Vina evaluates binding affinity to target enzymes (e.g., DHFR for antimicrobial activity).
  • ADMET prediction : SwissADME estimates logP (∼3.2) and bioavailability scores (<0.55), suggesting moderate permeability .

Advanced: How can researchers design derivatives to enhance metabolic stability without compromising bioactivity?

  • Bioisosteric replacement : Substitute the chloro group with trifluoromethyl to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Mask the amide as an ester to improve oral absorption .
  • Stability assays : Incubate derivatives in human liver microsomes and monitor degradation via HPLC-MS .

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